N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16286370
Molecular Formula: C20H21N5OS
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5OS |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-18(26)22-17-7-5-6-14(2)15(17)3/h4-11H,1,12-13H2,2-3H3,(H,22,26) |
| Standard InChI Key | VLKCNIKJBMUVPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)C |
Introduction
N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique combination of functional groups, including a dimethylphenyl moiety, a triazole ring, and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity. The presence of various functional groups contributes to its chemical reactivity. For instance, the triazole ring can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction reactions.
Biological Activity and Potential Applications
N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. The triazole moiety is often associated with antifungal properties, making this compound a candidate for further investigation in treating fungal infections. Preliminary studies suggest that similar compounds can inhibit the growth of various pathogens, indicating potential for this compound to share those properties.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Treatment of infections |
| Antifungal | Fungal infection treatment |
Research Findings and Future Directions
Research on this compound is ongoing, with studies focusing on its interactions with biological macromolecules to understand its mechanism of action. Preliminary investigations suggest interactions with enzymes involved in fungal cell wall synthesis or other metabolic pathways critical for pathogen survival. Further research is needed to elucidate these interactions fully.
Comparison with Similar Compounds
Compounds with similar structural features, such as N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also exhibit potential biological activities due to their unique structural features. These compounds are primarily used in research settings and are not intended for human or veterinary use.
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 379.5 g/mol | Antimicrobial, Antifungal |
| N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 366.47 g/mol | Potential biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume